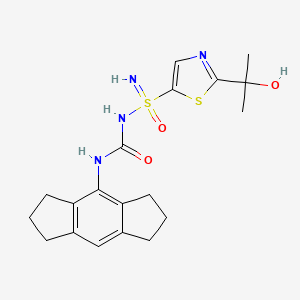
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid is a complex organic compound that features a phenoxy group, two iodine atoms, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid typically involves the iodination of a phenoxypropanoic acid derivative. The process may include:
Iodination: Introduction of iodine atoms to the phenoxy ring using reagents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidizing agents.
Hydroxylation: Introduction of a hydroxyl group to the phenoxy ring, often facilitated by hydroxylases or chemical oxidants.
Coupling Reaction: Formation of the propanoic acid moiety through coupling reactions involving appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may leverage biocatalytic processes due to their efficiency and environmental benefits. Microorganisms such as Beauveria bassiana can be used to introduce hydroxyl groups selectively, followed by chemical iodination and coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Iodine atoms can be reduced to form deiodinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenoxypropanoic acids.
Substitution: Phenoxypropanoic acids with substituted functional groups
Wissenschaftliche Forschungsanwendungen
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its effects on microbial growth and metabolism.
Industry: Utilized in the production of high-value chemicals and materials .
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Hydroxylation: The hydroxyl group can participate in hydrogen bonding and other interactions, affecting biological activity.
Iodine Atoms: The presence of iodine atoms can influence the compound’s reactivity and interactions with biological targets.
Pathways: Involvement in metabolic pathways related to oxidative stress and cellular signaling
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenoxy)propanoic acid: Lacks iodine atoms, used in herbicide synthesis.
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but without iodine atoms.
Uniqueness
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H12I2O4 |
|---|---|
Molekulargewicht |
510.06 g/mol |
IUPAC-Name |
3-[3-(4-hydroxyphenoxy)-2,4-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20) |
InChI-Schlüssel |
RDLUIMMKEZXFEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=C(C=CC(=C2I)CCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


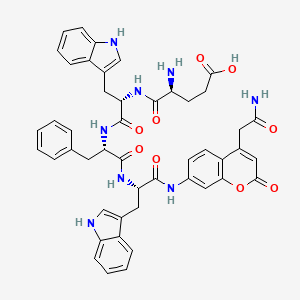
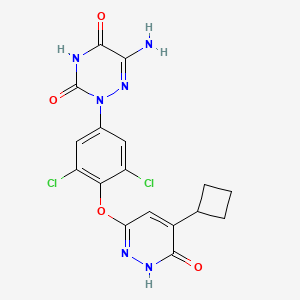
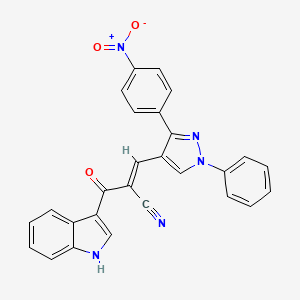
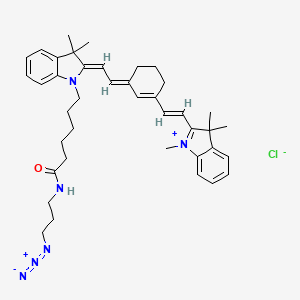
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
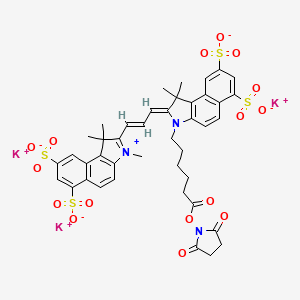
![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
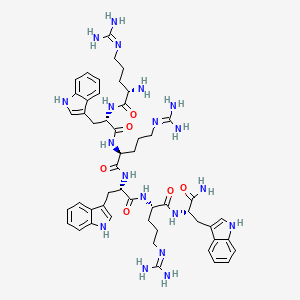
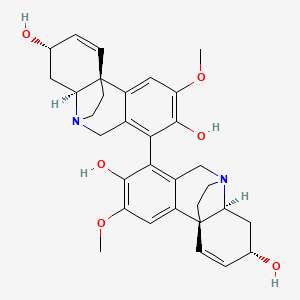



![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
